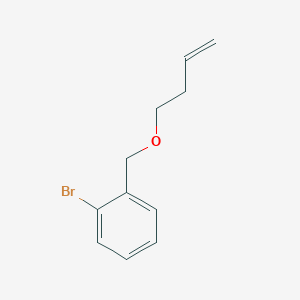

2-Bromobenzyl-(3-butene)ether

Description

Contextual Significance of Benzyl (B1604629) Ethers and Butene Moieties in Advanced Synthetic Strategies

Benzyl ethers are a cornerstone in organic synthesis, primarily utilized as robust protecting groups for alcohols. organic-chemistry.org Their stability under a wide range of reaction conditions, including acidic, basic, and many oxidative and reductive environments, makes them highly reliable. The benzyl group can be readily introduced, often through the Williamson ether synthesis, and later removed under specific, mild conditions, such as catalytic hydrogenation, without affecting other sensitive functional groups. scielo.br Beyond their protective role, the benzylic position can be functionalized, offering pathways to further molecular complexity. organic-chemistry.org

The butene moiety, specifically a terminal alkene as in 2-bromobenzyl-(3-butene)ether, is a synthetically valuable functional group. Alkenes are precursors for a vast array of transformations, including, but not limited to, additions, oxidations, and carbon-carbon bond-forming reactions. In advanced synthesis, terminal alkenes are particularly important for their participation in powerful catalytic processes like olefin metathesis and various cyclization reactions. The presence of this unsaturated system provides a handle for introducing new stereocenters and building cyclic structures.

Overview of Halogenated Organic Compounds as Synthetic Intermediates

Halogenated organic compounds, particularly aryl halides, are fundamental building blocks in synthetic chemistry. The bromine atom on the benzene (B151609) ring of this compound classifies it as an aryl bromide. This functional group is a key precursor for numerous transition-metal-catalyzed cross-coupling reactions. researchgate.net Seminal reactions such as the Suzuki, Heck, and Sonogashira couplings utilize aryl bromides to form new carbon-carbon or carbon-heteroatom bonds with high efficiency and selectivity. organic-chemistry.orgdiva-portal.org

Furthermore, the carbon-bromine bond can be converted into an organometallic species, such as a Grignard reagent or an organolithium compound, through metal-halogen exchange. These reagents are potent nucleophiles used to create new carbon-carbon bonds. The aryl bromide can also participate in radical reactions, where the C-Br bond is homolytically cleaved to generate an aryl radical, which can then undergo various cyclization or addition reactions. mdpi.comresearchgate.net

Research Landscape of Ether-Containing Unsaturated Hydrocarbon Systems

Molecules that contain both an ether linkage and an unsaturated hydrocarbon chain, like this compound, are of significant interest in the research landscape, particularly for the synthesis of heterocyclic compounds. The spatial proximity of the reactive centers allows for intramolecular reactions, which are often highly efficient for forming five- and six-membered rings. masterorganicchemistry.com

A prominent area of research for substrates of this type is intramolecular cyclization. For instance, a closely related compound, allyl 2-bromobenzyl ether, has been studied for its reductive intramolecular cyclization, a process that can be initiated electrochemically to form cyclic products via radical intermediates. researchgate.net Such radical cyclizations, often initiated by reagents like tributyltin hydride or via photoredox catalysis, are powerful methods for constructing complex ring systems from acyclic precursors containing an aryl halide and an alkene. researchgate.netresearchgate.net Additionally, palladium-catalyzed intramolecular Heck reactions represent another viable pathway where the aryl bromide adds across the tethered double bond to form a cyclic product. organic-chemistry.org These strategies are frequently employed in the synthesis of natural products and other biologically active molecules.

Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | Value / Information | Source(s) |

| This compound | ||

| Molecular Formula | C₁₁H₁₃BrO | acs.org |

| CAS Number | 1239668-68-8 | acs.org |

| Purity | Typically available as ≥97.0% | acs.org |

| 2-Bromobenzyl bromide (Precursor) | ||

| Molecular Formula | C₇H₆Br₂ | chemicalbook.com |

| Boiling Point | 140-142°C at 10 mmHg | |

| Appearance | Colorless to pale yellow liquid | |

| 3-Buten-1-ol (B139374) (Precursor) | ||

| Molecular Formula | C₄H₈O | |

| Boiling Point | 113-114 °C | |

| Density | 0.838 g/mL |

Table 2: Spectroscopic Data Interpretation for Key Functional Groups

| Functional Group | Spectroscopic Technique | Expected Chemical Shift / Absorption Range | Source(s) |

| Ar-H (Aromatic Protons) | ¹H NMR | ~7.0-7.6 ppm | orgsyn.org |

| Ar-C-H ₂-O (Benzylic Protons) | ¹H NMR | ~4.5 ppm | squarespace.com |

| O-CH ₂-CH₂ (Ether-adjacent Methylene) | ¹H NMR | ~3.4-4.5 ppm | libretexts.org |

| C=C-H (Vinylic Protons) | ¹H NMR | ~5.0-6.0 ppm | libretexts.org |

| C-O Stretch (Ether) | IR Spectroscopy | 1000-1300 cm⁻¹ (strong) | libretexts.org |

| C-Br Stretch | IR Spectroscopy | 515-690 cm⁻¹ | docbrown.info |

| C=C Stretch (Alkene) | IR Spectroscopy | ~1640-1680 cm⁻¹ (variable) | docbrown.info |

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-(but-3-enoxymethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO/c1-2-3-8-13-9-10-6-4-5-7-11(10)12/h2,4-7H,1,3,8-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEFIQUQEZQLAOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCOCC1=CC=CC=C1Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Methodologies for 2 Bromobenzyl 3 Butene Ether

Direct Etherification Approaches

Direct etherification methods focus on the direct formation of the C-O-C ether bond. These classic approaches in organic chemistry can be tailored for the specific synthesis of 2-Bromobenzyl-(3-butene)ether.

Williamson Ether Synthesis and Strategic Adaptations for this compound Precursors

The Williamson ether synthesis is a cornerstone of ether formation, proceeding via an S(_N)2 reaction between an alkoxide and an alkyl halide. jk-sci.comquizlet.comlibretexts.org For the synthesis of this compound, this would involve the reaction of a 3-buten-1-oxide with 2-bromobenzyl halide or, conversely, the reaction of a 2-bromobenzyl alkoxide with a 3-butenyl halide.

Strategic Considerations for Precursor Synthesis:

2-Bromobenzyl Bromide: This key precursor can be synthesized from toluene (B28343) through a one-pot reaction involving bromination. guidechem.comchemicalbook.com Industrial methods often utilize benzyl (B1604629) alcohol as a starting material, employing liquid bromine as the brominating agent. guidechem.com

3-Buten-1-ol (B139374): This homoallylic alcohol is a crucial starting material. chemicalbook.com It can be prepared through methods such as the dehydration of 1,4-butanediol (B3395766) or the hydrogenation of 3-butyn-1-ol (B147353). chemicalbook.comgoogle.com

The success of the Williamson synthesis for this specific ether is contingent on typical S(_N)2 reaction parameters. The use of a primary alkyl halide, such as 2-bromobenzyl bromide, is generally preferred to minimize competing elimination reactions. libretexts.orgmasterorganicchemistry.com The reaction is typically carried out in a polar aprotic solvent to enhance the nucleophilicity of the alkoxide. chem-station.com

Table 1: Key Precursors for Williamson Ether Synthesis

| Compound | Structure | Role | Common Synthetic Routes |

|---|---|---|---|

| 2-Bromobenzyl Bromide | BrC₆H₄CH₂Br | Electrophile | Bromination of toluene or benzyl alcohol guidechem.comchemicalbook.com |

| 3-Buten-1-ol | CH₂=CHCH₂CH₂OH | Nucleophile (as alkoxide) | Dehydration of 1,4-butanediol, Hydrogenation of 3-butyn-1-ol chemicalbook.comgoogle.com |

Acid-Catalyzed Alcohol Addition to Alkenes: Regiochemical and Stereochemical Considerations

Acid-catalyzed addition of an alcohol to an alkene presents another route to ether synthesis. masterorganicchemistry.com In the context of this compound, this would involve the reaction of 2-bromobenzyl alcohol with 3-butene in the presence of a strong acid catalyst.

The mechanism proceeds through the protonation of the alkene to form a carbocation intermediate, which is then attacked by the alcohol. masterorganicchemistry.comyoutube.com

Regiochemical and Stereochemical Considerations:

Regioselectivity: The addition of the alcohol follows Markovnikov's rule, where the hydroxyl group attaches to the more substituted carbon of the double bond. masterorganicchemistry.comyoutube.com In the case of 3-butene, this would lead to the formation of a secondary ether rather than the desired primary ether, this compound. This makes this method less ideal for the target compound.

Stereochemistry: The reaction is not stereoselective, meaning that if chiral centers are formed, a mixture of stereoisomers can be expected. masterorganicchemistry.com

Carbocation Rearrangements: A significant drawback of this method is the potential for carbocation rearrangements, which can lead to a mixture of products. masterorganicchemistry.comlibretexts.org

Alkoxymercuration-Demercuration Strategies for Olefin Functionalization

To circumvent the issues of regioselectivity and carbocation rearrangements associated with acid-catalyzed addition, alkoxymercuration-demercuration offers a more controlled alternative for the synthesis of ethers from alkenes. libretexts.orgmasterorganicchemistry.com This two-step process involves the addition of an alcohol across the double bond of an alkene, mediated by a mercury(II) salt, followed by reduction.

Mechanism and Selectivity:

Alkoxymercuration: The reaction of an alkene with mercuric acetate (B1210297) in the presence of an alcohol forms an alkoxymercury intermediate. byjus.comucalgary.ca The reaction proceeds via a cyclic mercurinium ion, which prevents carbocation rearrangements. libretexts.orgmasterorganicchemistry.com The alcohol then attacks the more substituted carbon of the mercurinium ion, leading to Markovnikov regioselectivity. byjus.comucalgary.ca

Demercuration: The organomercury intermediate is then reduced, typically with sodium borohydride, to replace the mercury with a hydrogen atom. masterorganicchemistry.combyjus.com

For the synthesis of this compound, reacting 3-butene with 2-bromobenzyl alcohol under alkoxymercuration-demercuration conditions would be expected to yield the Markovnikov addition product, which is not the target isomer.

Metal-Catalyzed Synthetic Routes

Modern synthetic chemistry increasingly relies on metal-catalyzed reactions for the efficient and selective formation of chemical bonds. These methods offer powerful alternatives to traditional synthetic pathways.

Cross-Coupling Strategies Employing Halogenated Benzyl Precursors

Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The synthesis of benzylic ethers can be achieved through the coupling of benzyl halides with alcohols. researchgate.netchemrxiv.org

Iron-catalyzed cross-electrophile coupling reactions have also emerged as a method to form thioethers from benzyl halides and disulfides, suggesting potential for adaptation to ether synthesis. nih.govchemrxiv.org

Suzuki-Miyaura Coupling for Aryl-Alkyl and Aryl-Heteroatom Linkages

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate. libretexts.orgyonedalabs.com While traditionally used for C-C bond formation, its application has been extended to the formation of C-O bonds, providing a route to aryl ethers.

The general catalytic cycle involves three main steps: libretexts.orgyoutube.com

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center.

Reductive Elimination: The two organic fragments couple, and the desired product is released, regenerating the palladium(0) catalyst.

For the synthesis of this compound via a Suzuki-Miyaura type reaction, one could envision a coupling between a boronic acid or ester derivative of 3-buten-1-ol and 2-bromobenzyl bromide. However, direct C(sp³)-O bond formation via Suzuki-Miyaura coupling is less common and often requires specialized ligands and reaction conditions.

Table 2: Comparison of Synthetic Methodologies

| Method | Advantages | Disadvantages | Applicability to Target Compound |

|---|---|---|---|

| Williamson Ether Synthesis | Versatile, well-established | Can be limited by steric hindrance and elimination side reactions libretexts.orgmasterorganicchemistry.com | Highly applicable with appropriate precursor selection |

| Acid-Catalyzed Alcohol Addition | Simple reagents | Poor regioselectivity for terminal alkenes, risk of carbocation rearrangements masterorganicchemistry.comlibretexts.org | Not ideal due to Markovnikov selectivity |

| Alkoxymercuration-Demercuration | High regioselectivity (Markovnikov), avoids rearrangements libretexts.orgmasterorganicchemistry.com | Use of toxic mercury reagents, yields the wrong regioisomer for the target compound | Not suitable for the desired primary ether |

| Metal-Catalyzed Cross-Coupling | High efficiency and selectivity, mild reaction conditions | Catalyst and ligand sensitivity, potential for side reactions | Potentially applicable, but requires specific catalyst systems for C(sp³)-O bond formation |

Kumada, Negishi, and Stille Cross-Coupling Variants

Cross-coupling reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds. The Kumada, Negishi, and Stille reactions represent powerful palladium- or nickel-catalyzed methods that can be applied to the synthesis and functionalization of molecules like this compound.

Kumada Coupling: This reaction involves the coupling of a Grignard reagent with an organic halide, catalyzed by nickel or palladium complexes. organic-chemistry.org It was the first transition-metal-catalyzed cross-coupling reaction to be developed. organic-chemistry.orgresearchgate.net For the synthesis of derivatives of this compound, the aryl bromide moiety can react with a variety of Grignard reagents. A ligand-free, nickel-catalyzed Kumada cross-coupling of aryl bromides has been shown to be effective, offering a practical method for such transformations. rhhz.net The choice of catalyst is crucial, with NiCl₂ often being a preferred precursor. rhhz.net

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner, which is coupled with an organic halide in the presence of a nickel or palladium catalyst. nih.govsemanticscholar.org This method is known for its high functional group tolerance and the ready availability of organozinc reagents. nih.gov The aryl bromide of this compound could be coupled with various alkyl-, aryl-, or alkenylzinc reagents. nih.govshef.ac.uk Highly active catalysts like bis(tri-tert-butylphosphine)palladium are often employed to achieve high yields. nih.govnih.gov This reaction has become one of the most widely applicable and selective routes to complex organic molecules. nih.govorganic-chemistry.org

Stille Coupling: The Stille reaction pairs an organotin compound (organostannane) with an organic halide, catalyzed by palladium. nih.govharvard.edu A key advantage is the stability of organotin reagents to air and moisture. This method allows for the coupling of the 2-bromobenzyl moiety with a wide array of organostannanes. researchgate.net The reaction often benefits from the use of sterically hindered, electron-rich phosphine (B1218219) ligands and additives like copper(I) iodide (CuI), which can significantly accelerate the reaction rate. nih.govharvard.edu It has proven to be a reliable method for large-scale synthesis. harvard.edu

| Reaction | Catalyst/Ligand | Coupling Partners | Key Features |

| Kumada | NiCl₂, Pd(PPh₃)₄ | Aryl/Vinyl Halide + Grignard Reagent (R-MgX) | First cross-coupling method; uses readily available Grignard reagents. organic-chemistry.orgresearchgate.net |

| Negishi | Pd(P(t-Bu)₃)₂, Ni(acac)₂ | Aryl/Vinyl Halide + Organozinc (R-ZnX) | High functional group tolerance; mild reaction conditions. nih.govsemanticscholar.org |

| Stille | Pd₂(dba)₃, P(t-Bu)₃, XPhos | Aryl/Vinyl Halide + Organostannane (R-SnR'₃) | Stable reagents; tolerant of many functional groups. nih.govresearchgate.netnih.gov |

Palladium-Catalyzed Intramolecular Cyclization

Palladium catalysts can facilitate intramolecular cyclization reactions, providing a powerful route to cyclic compounds. researchgate.net In the case of this compound, the molecule contains both an aryl bromide and an alkene moiety, making it a suitable substrate for an intramolecular Heck-type reaction.

This process would typically involve the oxidative addition of the aryl bromide to a Pd(0) catalyst, forming an arylpalladium(II) intermediate. This intermediate can then undergo an intramolecular carbopalladation across the butenyl double bond. Subsequent β-hydride elimination would lead to a cyclized product and regenerate the Pd(0) catalyst. Such tandem cyclization/cross-coupling reactions have been developed for various substrates, allowing for the synthesis of complex polycyclic structures like 4H-furo[3,2-c]chromenes and xanthones. nih.govmdpi.com The regioselectivity of the cyclization (i.e., the size of the ring formed) can often be controlled by the choice of ligands and reaction conditions. nih.gov

Exploration of Other Transition Metal Catalysis (e.g., Copper, Nickel)

While palladium is dominant in cross-coupling and cyclization chemistry, other transition metals like copper and nickel offer alternative and sometimes superior catalytic activity.

Nickel Catalysis: Nickel catalysts are often a more cost-effective alternative to palladium for cross-coupling reactions, particularly for Kumada couplings involving aryl bromides. rhhz.netmdpi.com Ligand-free nickel systems have been developed that show good yields and functional group compatibility. rhhz.net Nickel can also be used in enantioselective cross-coupling reactions, for example, with racemic secondary benzyl bromides, demonstrating its utility in asymmetric synthesis. researchgate.net

Copper Catalysis: Copper-catalyzed reactions are well-established for forming carbon-heteroatom bonds and are increasingly used for C-C bond formation. Copper(I) iodide is a common co-catalyst in Stille reactions, but copper can also act as the primary catalyst in various couplings. harvard.edu For instance, copper can catalyze the α-alkylation of nitriles with benzyl alcohols eie.gr and mediate the synthesis of sulfur-containing heterocycles through tandem cyclization processes. nih.govrsc.org A general and efficient copper-catalyzed radical C(sp³)–C(sp²) cross-coupling of alkyl bromides with arylboronate esters has also been developed, providing a route to 1,1-diarylalkanes under ambient conditions. sustech.edu.cn

| Metal | Typical Reaction | Substrates | Advantages |

| Nickel | Kumada Coupling | Aryl bromides, tertiary alkyl Grignard reagents | Cost-effective, effective for challenging couplings. rhhz.netmdpi.com |

| Copper | Tandem Cyclization, C-C Coupling | o-alkynylphenyl isothiocyanates, alkyl bromides, arylboronate esters | Promotes C-S, C-P, and C-C bond formation; mild conditions. nih.govsustech.edu.cn |

Novel and Emerging Synthetic Approaches

Beyond traditional cross-coupling, newer synthetic methodologies are continually being developed. Reductive and radical-mediated strategies offer alternative pathways for the synthesis of ethers and other complex molecules.

Reductive Etherification Techniques

Reductive etherification provides a direct method for synthesizing ethers from carbonyl compounds and alcohols, forming water as the only byproduct. organic-chemistry.org This approach could be used to synthesize this compound by reacting 2-bromobenzaldehyde (B122850) with 3-buten-1-ol. The reaction is typically promoted by a catalyst and a reducing agent.

Various catalytic systems have been developed, including those based on iron, ruthenium, bismuth, and lanthanides like Ytterbium(III) triflate. organic-chemistry.orgresearchgate.netnih.gov Common reducing agents include silanes such as triethylsilane (TESH) and 1,1,3,3-tetramethyldisiloxane (B107390) (TMDS). organic-chemistry.orgresearchgate.net These methods are valued for their mild reaction conditions and tolerance of a broad range of functional groups. researchgate.netnih.gov

Radical-Mediated Coupling Strategies

Radical-mediated reactions offer unique pathways for bond formation that are complementary to traditional ionic reactions. These strategies can be particularly useful for constructing challenging C-C bonds. The synthesis or functionalization of this compound could potentially be achieved through a radical coupling process. For example, a benzyl radical could be generated from a 2-bromobenzyl derivative and subsequently coupled with a suitable butenyl partner. researchgate.net

Photoredox catalysis has emerged as a powerful tool for generating radicals under mild conditions using visible light. researchgate.net Sulfonium salts, for instance, can serve as precursors to generate alkyl radicals that can participate in various C-C bond-forming reactions. researchgate.net Copper catalysis can also proceed through a single-electron transfer (SET) mechanism, involving radical intermediates, to achieve C(sp³)–C(sp²) cross-coupling. sustech.edu.cn

Reactivity and Mechanistic Investigations of 2 Bromobenzyl 3 Butene Ether Transformations

Reactions Involving the Butene Moiety

The terminal double bond in the butene portion of the molecule is a key site for various addition and metathesis reactions.

Olefin Metathesis Reactions

Olefin metathesis, a powerful tool in organic synthesis for the formation of carbon-carbon double bonds, has been successfully applied to 2-Bromobenzyl-(3-butene)ether. harvard.edu This reaction typically employs ruthenium-based catalysts, which are known for their functional group tolerance and high activity. harvard.edu

Ring-closing metathesis (RCM) is an intramolecular reaction that is widely used for the synthesis of unsaturated rings of various sizes. wikipedia.org This entropically driven reaction proceeds through a metallacyclobutane intermediate and is particularly effective for forming 5- to 7-membered rings, though it has been used to create much larger macrocycles. wikipedia.orguwindsor.ca The formation of a volatile byproduct, typically ethylene, helps to drive the reaction to completion. wikipedia.orguwindsor.ca In the context of this compound, RCM can be envisioned to produce medium-ring heterocycles, which are structural motifs found in a variety of natural products. uwindsor.ca The presence of conformational constraints, such as a fused benzene (B151609) ring, can favor the formation of these medium-sized rings. uwindsor.ca

Table 1: Catalysts Commonly Used in Ring-Closing Metathesis

| Catalyst | Description |

| Grubbs' First Generation Catalyst | A ruthenium-based catalyst with tricyclohexylphosphine (B42057) ligands. harvard.edu |

| Grubbs' Second Generation Catalyst | Features an N-heterocyclic carbene (NHC) ligand, leading to increased activity and stability. harvard.edu |

| Hoveyda-Grubbs Catalysts | Modified catalysts with chelating isopropoxybenzylidene ligands for enhanced stability and recovery. |

This table is based on commonly used catalysts in the field and does not represent a specific study on this compound.

Cross-metathesis (CM) is an intermolecular reaction between two different olefins. sigmaaldrich.comorganic-chemistry.org It is a versatile method for creating new, more complex alkenes. sigmaaldrich.com When reacting a terminal olefin like this compound with a partner olefin, a statistical mixture of products can result, including homodimers of each starting material and the desired cross-coupled product. organic-chemistry.org However, by carefully choosing reaction conditions and the nature of the complementary olefin, high selectivity for the cross-product can be achieved. organic-chemistry.org For instance, using an excess of one olefin or choosing olefins with different electronic and steric properties can favor the desired transformation. beilstein-journals.org Molybdenum-based catalysts have also been shown to be effective in certain cross-metathesis reactions, particularly for the synthesis of stereochemically defined trisubstituted alkenes. nih.govnih.gov

Electrophilic Additions to the Alkene Double Bond

The electron-rich pi bond of the butene moiety is susceptible to attack by electrophiles. msu.edu This class of reactions typically proceeds through a two-step mechanism involving the formation of a carbocation intermediate. libretexts.org The regioselectivity of the addition often follows Markovnikov's rule, where the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the more stable carbocation. libretexts.org

A common example of electrophilic addition is the reaction with hydrogen halides (e.g., HBr, HCl). In the first step, the alkene's pi electrons attack the hydrogen of the H-X bond, forming a new C-H bond and a carbocation. libretexts.org In the second step, the halide anion acts as a nucleophile and attacks the carbocation, forming the final alkyl halide product. libretexts.org

Another important electrophilic addition is the reaction with halogens like bromine (Br₂). libretexts.org The approaching pi bond of the alkene induces a dipole in the bromine molecule, initiating the reaction. libretexts.org The mechanism involves the formation of a cyclic bromonium ion intermediate, which is then attacked by a bromide ion in an anti-fashion. libretexts.org The decolorization of the reddish-brown bromine solution serves as a qualitative test for the presence of a carbon-carbon double bond. libretexts.org

Hydroboration-Oxidation and Related Selective Reductions

Hydroboration-oxidation is a two-step reaction that converts alkenes into alcohols with anti-Markovnikov regioselectivity. masterorganicchemistry.comlibretexts.org In the first step, borane (B79455) (BH₃), often used as a complex with THF, adds across the double bond. masterorganicchemistry.com The boron atom adds to the less substituted carbon, and a hydrogen atom adds to the more substituted carbon in a concerted, syn-addition. libretexts.orgorganic-chemistry.org The resulting organoborane is then oxidized in the second step, typically with hydrogen peroxide (H₂O₂) and a base, to yield the alcohol. masterorganicchemistry.com This method provides a complementary approach to the acid-catalyzed hydration of alkenes, which yields Markovnikov products. The reaction is stereospecific, with the hydroxyl group replacing the boron atom with retention of configuration. masterorganicchemistry.com

Transformations of the Benzyl (B1604629) Ether Linkage

The benzyl ether group in this compound is a versatile functional group that can undergo several transformations, most notably cleavage to reveal the corresponding alcohol. chemistrysteps.comlibretexts.org

One of the most common methods for cleaving benzyl ethers is through catalytic hydrogenolysis. youtube.comyoutube.com This reaction involves treating the benzyl ether with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. youtube.com The reaction is typically clean and high-yielding, affording the deprotected alcohol and toluene (B28343) as a byproduct. youtube.comyoutube.com This method is particularly useful due to its mild conditions and selectivity, as it generally does not affect other reducible functional groups if the reaction is carefully controlled.

Alternatively, benzyl ethers can be cleaved under acidic conditions, although this method is less common due to the potential for side reactions with acid-sensitive functional groups. organic-chemistry.org Lewis acids, such as boron trichloride-dimethyl sulfide (B99878) complex (BCl₃·SMe₂), have been shown to be effective for the selective cleavage of benzyl ethers in the presence of other protecting groups. organic-chemistry.org

Oxidative cleavage of the benzylic C-H bond is another route for transforming the benzyl ether. masterorganicchemistry.com Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) can oxidize the benzylic carbon to a carboxylic acid, provided there is at least one hydrogen atom at the benzylic position. chemistrysteps.comlibretexts.org Milder oxidation can also be achieved. For instance, N-Bromosuccinimide (NBS) can be used for the selective bromination of the benzylic position via a radical mechanism. libretexts.orgyoutube.com The resulting benzylic bromide is a versatile intermediate that can undergo nucleophilic substitution or elimination reactions. youtube.comyoutube.com Furthermore, controlled oxidation of benzyl ethers with reagents like NBS can lead to the formation of aromatic aldehydes or esters. nih.gov

Table 2: Common Reagents for Benzyl Ether Transformations

| Transformation | Reagent(s) | Product(s) |

| Hydrogenolysis | H₂, Pd/C | Alcohol, Toluene |

| Lewis Acid Cleavage | BCl₃·SMe₂ | Alcohol |

| Strong Oxidation | KMnO₄ or Na₂Cr₂O₇, H⁺, heat | Carboxylic Acid |

| Benzylic Bromination | NBS, initiator (e.g., light, peroxide) | Benzylic Bromide |

| Oxidative Cleavage | NBS (controlled) | Aldehyde or Ester |

This table summarizes general transformations of benzyl ethers and does not represent specific experimental results for this compound.

Cleavage Mechanisms of the Benzyl Ether Group

The benzyl ether group is a commonly used protecting group for alcohols in organic synthesis due to its stability under various conditions and its susceptibility to cleavage under specific, mild conditions. organic-chemistry.org The cleavage of the benzyl ether in this compound can be achieved through several mechanisms, including catalytic hydrogenolysis, oxidative cleavage, and acid-catalyzed cleavage.

Catalytic hydrogenolysis is a standard method for the deprotection of benzyl ethers. chemrxiv.org This reaction is typically carried out using a palladium catalyst, often on a carbon support (Pd/C), in the presence of hydrogen gas (H₂). jk-sci.comcommonorganicchemistry.com The mechanism involves the oxidative addition of the benzyl C-O bond to the palladium surface, followed by hydrogenolysis to yield the deprotected alcohol and toluene.

A key challenge in the hydrogenolysis of substrates like this compound is the potential for undesired side reactions, such as the reduction of the aromatic ring or the cleavage of the bromine substituent. The choice of catalyst and reaction conditions is crucial to ensure selectivity. For instance, palladium is often preferred over other metals like platinum or ruthenium due to its lower tendency to saturate aromatic rings. chemrxiv.org

Hydrogen transfer deprotection offers a milder alternative to using H₂ gas. organic-chemistry.org In this method, a hydrogen donor molecule, such as formic acid or 1,4-cyclohexadiene, is used in conjunction with the palladium catalyst. organic-chemistry.orgorganic-chemistry.org This approach can provide greater selectivity and is often effective for substrates with functional groups that are sensitive to standard hydrogenation conditions.

| Method | Catalyst | Hydrogen Source | Typical Solvents | Key Advantages |

|---|---|---|---|---|

| Catalytic Hydrogenolysis | Pd/C, Pd(OH)₂/C | H₂ gas | Ethanol, Methanol, THF, Toluene | High efficiency, clean reaction |

| Hydrogen Transfer Deprotection | Pd/C | Formic acid, Ammonium formate, 1,4-Cyclohexadiene | Methanol, Ethanol | Milder conditions, avoids H₂ gas, can be more selective |

Oxidative cleavage provides another route to deprotect benzyl ethers, particularly when hydrogenolysis-sensitive functional groups are present. organic-chemistry.orgnih.gov A variety of oxidizing agents can be employed for this purpose.

One common method involves the use of 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). organic-chemistry.orgnih.gov The mechanism is believed to proceed through a single-electron transfer from the electron-rich benzyl ether to DDQ, forming a radical cation intermediate that then collapses to the deprotected alcohol and a benzaldehyde (B42025) derivative. nih.govnih.gov This method is particularly effective for p-methoxybenzyl (PMB) ethers but can also be applied to simple benzyl ethers, sometimes requiring photoirradiation to facilitate the reaction. organic-chemistry.orgnih.gov

Other oxidative systems include nitroxyl (B88944) radicals, such as TEMPO, in the presence of a co-oxidant like phenyl iodonium (B1229267) bis(trifluoroacetate) (PIFA). organic-chemistry.orgnih.gov This catalytic system is effective at ambient temperature and demonstrates a broad substrate scope. organic-chemistry.orgnih.gov The mechanism likely involves a hydride transfer from the benzylic carbon to an oxoammonium salt generated from the nitroxyl radical. organic-chemistry.orgresearchgate.net

Aqueous bromine has also been shown to oxidatively cleave ethers, converting primary alkyl groups to carboxylic acids and secondary alkyl groups to ketones under mild pH conditions. mdma.ch

| Reagent System | Key Features | Substrate Scope |

|---|---|---|

| DDQ | Effective for electron-rich benzyl ethers (e.g., PMB), can be used for simple benzyl ethers with photoirradiation. organic-chemistry.orgnih.gov | Broad, but selectivity can be an issue. nih.gov |

| Nitroxyl radical/PIFA | Catalytic, mild conditions (ambient temperature). organic-chemistry.orgnih.gov | Broad, including substrates with hydrogenation-sensitive groups. organic-chemistry.orgnih.gov |

| Aqueous Bromine | Mild pH conditions (1-6), generally high yields. mdma.ch | Wide variety of aliphatic ethers. mdma.ch |

Ethers can be cleaved under strongly acidic conditions, typically using hydrobromic acid (HBr) or hydroiodic acid (HI). pressbooks.publibretexts.org The reaction proceeds via protonation of the ether oxygen, making it a good leaving group. masterorganicchemistry.commasterorganicchemistry.com The subsequent cleavage can occur through either an Sₙ1 or Sₙ2 mechanism, depending on the structure of the ether. pressbooks.publibretexts.org

For a primary benzyl ether like this compound, the cleavage would likely proceed through an Sₙ2 mechanism, where the halide ion attacks the less hindered carbon. libretexts.orgmasterorganicchemistry.com However, the benzylic position is also capable of stabilizing a carbocation, which could favor an Sₙ1 pathway. pressbooks.publibretexts.org

A significant limitation of acid-catalyzed cleavage is its lack of selectivity, as many other functional groups are sensitive to strong acids. organic-chemistry.org Furthermore, the harsh conditions can lead to side reactions and may not be suitable for complex molecules.

Metal-Catalyzed C-O Bond Cleavage and Functionalization

Recent advances in catalysis have enabled the direct functionalization of C-O bonds in ethers, providing an alternative to simple deprotection. recercat.cat Nickel-catalyzed cross-coupling reactions, for instance, have been developed for the cleavage of C(sp³)–O bonds in activated benzyl alkyl ethers. recercat.cat These reactions can be used to form new carbon-carbon or carbon-heteroatom bonds.

For example, nickel-catalyzed borylation of benzyl methyl ethers has been shown to proceed via a Ni(0)/Ni(II) catalytic cycle, allowing for the conversion of the C-O bond to a C-B bond. acs.org Similarly, copper-catalyzed thioetherification of benzyl alcohols with thiols proceeds through a Lewis-acid-mediated Sₙ1-type mechanism involving C-O bond cleavage. nih.gov

These methods offer powerful tools for the derivatization of molecules like this compound, allowing for the direct conversion of the benzyl ether moiety into other functional groups.

Reactivity of the Bromine Substituent on the Aromatic Ring

The bromine atom on the aromatic ring of this compound is part of a benzylic halide system. Primary benzylic halides are known to be highly reactive towards nucleophilic substitution, typically proceeding through an Sₙ2 mechanism. ucalgary.cayoutube.com The Sₙ2 reaction involves a backside attack by the nucleophile, leading to inversion of configuration if the carbon is chiral. libretexts.orgmasterorganicchemistry.com The rate of this reaction is sensitive to steric hindrance at the benzylic carbon.

In the presence of a very strong base, such as sodium amide (NaNH₂) or an organolithium reagent, this compound can undergo elimination to form a highly reactive intermediate known as an aryne (in this case, a benzyne (B1209423) derivative). wikipedia.orgtcichemicals.com The benzyne mechanism involves a 1,2-elimination of HBr from the aromatic ring. ias.ac.in The resulting aryne is a strained, neutral species with a formal triple bond in the aromatic ring. wikipedia.orgias.ac.in Arynes are highly electrophilic and will readily react with any available nucleophiles in the reaction mixture. wikipedia.org

The formation of an aryne from a substituted chlorobenzene, for example, is predicted to be influenced by the electronic effects of the substituents. ias.ac.in

Reductive Debromination and Anionic/Radical Rearrangements of this compound

The transformation of this compound can be initiated through reductive debromination, a process that can proceed via either anionic or radical pathways, leading to distinct rearranged products. The specific reaction pathway is highly dependent on the choice of reagents and reaction conditions.

Under radical conditions, the reaction is typically initiated by a radical initiator, such as tributyltin hydride (Bu₃SnH) in the presence of azobisisobutyronitrile (AIBN). The tributyltin radical abstracts the bromine atom from the 2-bromobenzyl group, generating a benzyl radical. This radical can then undergo an intramolecular cyclization reaction. For this compound, a 5-exo-trig cyclization is sterically and electronically favored, leading to the formation of a five-membered ring. The resulting cyclic radical can then be quenched by a hydrogen atom source, such as another molecule of tributyltin hydride, to yield the final product, typically a substituted isochroman (B46142) derivative.

In contrast, under anionic conditions, for instance, using an organolithium reagent like tert-butyllithium (B1211817) (t-BuLi) or through the formation of a Grignard reagent, a 2-lithiobenzyl or 2-magnesiobenzyl species is formed. This carbanionic intermediate can also undergo intramolecular cyclization. However, the pathway and resulting products can differ significantly from the radical-mediated reaction. The anionic cyclization is often a nucleophilic attack of the carbanion onto the double bond. In the case of this compound, this would also likely lead to a five-membered ring system. However, the subsequent rearrangement pathways of the resulting cyclic anion can be complex and may involve protonation or other electrophilic quenching steps.

A study on the closely related allyl 2-bromobenzyl ether using electrochemical reduction combined with electron paramagnetic resonance (EPR) spectroscopy has provided insight into the radical intermediates formed during such transformations. This study identified the formation of spin-trapped radicals consistent with both the initial benzyl radical and the cyclized radical, confirming the involvement of radical intermediates in the reductive cyclization pathway.

The table below summarizes the expected products from the reductive debromination of this compound under different conditions, based on mechanistic principles and studies of analogous systems.

| Reagent/Condition | Intermediate | Primary Product | Plausible Structure |

| Bu₃SnH, AIBN | Benzyl Radical | 4-methyl-isochroman | A five-membered ring fused to the benzene ring with a methyl group. |

| t-BuLi or Mg | Benzyl Anion/Grignard | 1-(prop-2-enyl)dihydroisobenzofuran | A five-membered heterocyclic ring with an attached prop-2-enyl group. |

Preparation of Organometallic Reagents (e.g., Grignard, Organolithium) for Further Functionalization

The bromine atom in this compound provides a handle for the preparation of organometallic reagents, such as Grignard and organolithium reagents. These reagents are powerful nucleophiles and can be used to introduce a wide variety of functional groups onto the aromatic ring.

Grignard Reagent Preparation:

The Grignard reagent, 2-(3-butenyloxy)benzylmagnesium bromide, can be prepared by reacting this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The reaction is typically initiated by the addition of a small crystal of iodine or by using activated magnesium. The magnesium undergoes oxidative insertion into the carbon-bromine bond to form the organomagnesium species.

It is crucial to maintain strictly anhydrous conditions, as Grignard reagents are highly reactive towards protic solvents like water, which would lead to the quenching of the reagent and the formation of the corresponding toluene derivative.

Organolithium Reagent Preparation:

The corresponding organolithium reagent, 2-(3-butenyloxy)benzyllithium, can be synthesized via a lithium-halogen exchange reaction. This typically involves treating this compound with a strong organolithium base, most commonly n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), in an anhydrous solvent like THF or diethyl ether at low temperatures (e.g., -78 °C). The butyllithium (B86547) reagent abstracts the bromine atom, replacing it with a lithium atom.

These organometallic reagents are versatile intermediates for further functionalization. They can react with a wide range of electrophiles, such as aldehydes, ketones, esters, carbon dioxide, and nitriles, to introduce new carbon-carbon bonds and various functional groups at the 2-position of the benzyl ether.

The following table outlines the general conditions for the preparation of these organometallic reagents and some potential subsequent functionalization reactions.

| Organometallic Reagent | Preparation Conditions | Electrophile | Functionalized Product |

| Grignard Reagent | Mg, THF, reflux | 1. CO₂, 2. H₃O⁺ | 2-(3-butenyloxy)benzoic acid |

| Grignard Reagent | Mg, THF, reflux | 1. Formaldehyde, 2. H₃O⁺ | (2-(3-butenyloxy)phenyl)methanol |

| Organolithium Reagent | t-BuLi, THF, -78 °C | 1. Acetone, 2. H₃O⁺ | 2-(2-(3-butenyloxy)phenyl)propan-2-ol |

| Organolithium Reagent | n-BuLi, Et₂O, -78 °C | Dimethylformamide (DMF) | 2-(3-butenyloxy)benzaldehyde |

Chemoselectivity and Regioselectivity in Polyfunctionalized Systems

In molecules that contain multiple reactive sites, such as polyfunctionalized derivatives of this compound, the chemoselectivity and regioselectivity of reactions become critical considerations. The presence of different functional groups can influence the outcome of a reaction, leading to the preferential transformation of one group over another.

For instance, if a polyfunctionalized derivative of this compound also contained an ester or a nitrile group, the preparation of a Grignard or organolithium reagent would need to be conducted at low temperatures to avoid the nucleophilic attack of the newly formed organometallic species on these electrophilic functional groups. The chemoselectivity of such reactions is often temperature-dependent, with lower temperatures favoring the desired halogen-metal exchange over side reactions.

The regioselectivity of reactions involving the aromatic ring of this compound is another important aspect. For example, in electrophilic aromatic substitution reactions, the existing substituents on the benzene ring will direct the position of the incoming electrophile. The bromo and the benzyloxyether groups are both ortho-, para-directing groups. However, the steric hindrance from the bulky benzyloxyether group might favor substitution at the para position relative to the bromine atom.

In the case of the organometallic reagents derived from this compound, their subsequent reactions with unsymmetrical electrophiles can also exhibit regioselectivity. For example, the reaction of 2-(3-butenyloxy)benzylmagnesium bromide with an α,β-unsaturated ketone could potentially lead to either 1,2-addition to the carbonyl group or 1,4-conjugate addition to the double bond. The regioselectivity of this reaction can often be controlled by the choice of reaction conditions and the presence of additives, such as copper(I) salts, which are known to promote conjugate addition.

The following table provides hypothetical examples of how chemoselectivity and regioselectivity might be controlled in reactions involving a polyfunctionalized derivative of this compound.

| Starting Material | Reagents | Major Product | Selectivity |

| Methyl 4-bromo-3-((3-butenyl)oxymethyl)benzoate | Mg, THF, -40 °C then PhCHO | Methyl 4-formyl-3-((3-butenyl)oxymethyl)benzoate | Chemoselective Grignard formation in the presence of an ester. |

| 2-Bromo-1-((3-butenyl)oxymethyl)-4-nitrobenzene | HNO₃, H₂SO₄ | 2-Bromo-1-((3-butenyl)oxymethyl)-4,6-dinitrobenzene | Regioselective nitration directed by existing substituents. |

| 2-(3-butenyloxy)benzylmagnesium bromide | 2-Cyclohexenone, CuI (cat.), THF | 3-(2-((3-butenyl)oxymethyl)benzyl)cyclohexan-1-one | Regioselective 1,4-conjugate addition. |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Bromobenzyl 3 Butene Ether and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton NMR spectroscopy of 2-Bromobenzyl-(3-butene)ether is expected to reveal distinct signals for each unique proton environment. The chemical shifts are influenced by the electronic effects of the bromine atom, the ether oxygen, and the vinyl group.

The aromatic region would likely display a complex multiplet pattern for the four protons on the disubstituted benzene (B151609) ring. The benzylic protons, being adjacent to both the aromatic ring and the ether oxygen, would appear as a singlet. The protons of the 3-butenyl group would exhibit characteristic shifts and coupling patterns, including signals for the terminal vinyl protons and the allylic and homoallylic methylene (B1212753) protons.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic (H-3, H-4, H-5, H-6) | 7.20-7.60 | m | - |

| Benzylic (-CH₂-O-) | 4.55 | s | - |

| Vinylic (=CH-) | 5.75-5.90 | m | - |

| Vinylic (=CH₂) | 5.05-5.20 | m | - |

| Allylic (-O-CH₂-CH=) | 4.05 | t | ~6.5 |

| Homoallylic (-CH₂-CH=) | 2.40 | qt | ~6.5, ~1.5 |

This data is predicted based on typical values for similar structural motifs.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The carbon attached to the bromine atom is expected to be deshielded, while the carbons of the butenyl group will show characteristic shifts for sp² and sp³ hybridized carbons.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-Br (Aromatic) | 122.5 |

| C-O (Benzylic) | 138.0 |

| Aromatic CH | 127.0-132.0 |

| Benzylic -CH₂-O- | 71.5 |

| Vinylic =CH- | 134.5 |

| Vinylic =CH₂ | 117.0 |

| Allylic -O-CH₂- | 69.0 |

| Homoallylic -CH₂- | 34.0 |

This data is predicted based on typical values for similar structural motifs.

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, 2D NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between coupled protons. For instance, it would show a cross-peak between the allylic and homoallylic protons of the butenyl group, and between the homoallylic and vinylic protons, thus confirming the -CH₂-CH=CH₂ spin system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the already assigned proton signals. For example, the benzylic proton signal at ~4.55 ppm would show a correlation to the benzylic carbon signal at ~71.5 ppm.

Dynamic Nuclear Polarization (DNP) is a technique used to significantly enhance the signal intensity in NMR spectroscopy. While there is no specific literature on the DNP-enhanced NMR of this compound, this technique could be applied to study this molecule, particularly in solid-state NMR or for samples with very low concentrations. DNP could facilitate the rapid acquisition of ¹³C and 2D NMR spectra, which would otherwise be time-consuming.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its identification. For this compound (C₁₁H₁₃BrO), the molecular ion peak (M⁺) would be expected at m/z 240 and 242 in an approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom (due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).

The fragmentation pattern would likely involve the following key fragment ions:

Loss of the bromine atom: A significant peak corresponding to [M-Br]⁺ at m/z 161.

Cleavage of the benzyl-oxygen bond: This would lead to the formation of a 2-bromobenzyl cation at m/z 169/171 and a butenoxy radical.

Cleavage of the ether C-O bond: This could result in a butenyl cation at m/z 55.

Tropylium (B1234903) ion formation: Rearrangement of the benzyl (B1604629) fragment could lead to the formation of a bromotropylium ion at m/z 169/171 or a tropylium ion at m/z 91 after loss of bromine.

Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

| 240/242 | [C₁₁H₁₃BrO]⁺ (Molecular Ion) |

| 169/171 | [C₇H₆Br]⁺ (2-Bromobenzyl cation) |

| 161 | [C₁₁H₁₃O]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 55 | [C₄H₇]⁺ (Butenyl cation) |

This data is predicted based on common fragmentation patterns of similar compounds.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound would be expected to show the following characteristic absorption bands:

C-H stretching (aromatic): Aromatic C-H bonds typically absorb in the region of 3000-3100 cm⁻¹.

C-H stretching (aliphatic): The sp³ hybridized C-H bonds of the methylene groups would show absorptions in the 2850-3000 cm⁻¹ range.

C=C stretching (alkene): The carbon-carbon double bond of the butenyl group would give rise to a peak around 1640-1680 cm⁻¹.

C=C stretching (aromatic): The aromatic ring would show characteristic absorptions in the 1450-1600 cm⁻¹ region.

C-O stretching (ether): The C-O-C ether linkage would exhibit a strong absorption band in the 1000-1300 cm⁻¹ range.

=C-H bending (alkene): Out-of-plane bending vibrations for the terminal vinyl group would be observed around 910-990 cm⁻¹.

C-Br stretching: The carbon-bromine bond would have a characteristic absorption in the fingerprint region, typically around 500-600 cm⁻¹.

Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H stretch | 3000-3100 |

| Aliphatic C-H stretch | 2850-3000 |

| Alkene C=C stretch | 1640-1680 |

| Aromatic C=C stretch | 1450-1600 |

| Ether C-O stretch | 1000-1300 |

| Alkene =C-H bend | 910-990 |

| C-Br stretch | 500-600 |

This data is predicted based on characteristic IR frequencies for the respective functional groups.

X-ray Crystallography for Precise Solid-State Structure Determination (where applicable for crystalline derivatives)

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique provides unequivocal information about bond lengths, bond angles, and torsion angles, which are crucial for a complete structural elucidation. However, the application of this method is contingent upon the ability to grow single crystals of the compound of interest of sufficient size and quality.

In the case of this compound, the absence of published crystallographic data indicates that either the compound is not readily crystallizable under standard laboratory conditions, or that such studies have not been undertaken. It is possible that the inherent flexibility of the butene ether side chain hinders the formation of a well-ordered crystal lattice necessary for a successful X-ray diffraction experiment.

For future research, should a crystalline derivative of this compound be synthesized, X-ray crystallography would be an invaluable tool. The resulting structural data would offer a definitive solid-state conformation, providing a benchmark for comparison with computational models and solution-state structures inferred from other spectroscopic techniques like NMR.

While no direct crystallographic information is available for the title compound, data for structurally related molecules can offer some insights. For instance, the crystal structure of Bis(2-bromobenzyl) ether has been reported. nih.gov Analysis of such related structures can provide expected ranges for bond lengths and angles involving the 2-bromobenzyl moiety.

Theoretical and Computational Studies on 2 Bromobenzyl 3 Butene Ether

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can elucidate the distribution of electrons, the energies of molecular orbitals, and the preferred three-dimensional structure, all of which are critical in predicting chemical behavior.

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. It offers a good balance between accuracy and computational cost, making it suitable for studying molecules of moderate size like 2-Bromobenzyl-(3-butene)ether.

Once the optimized geometry is obtained, DFT can be used to calculate various energetic properties. These calculations are crucial for understanding the molecule's stability and the feasibility of potential reactions.

Table 1: Predicted Energetic Properties of this compound using DFT

| Property | Predicted Value (Illustrative) | Significance |

|---|---|---|

| Heat of Formation | -50.2 kJ/mol | Indicates the stability of the molecule relative to its constituent elements. |

| Bond Dissociation Energy (C-Br) | 290 kJ/mol | The energy required to break the carbon-bromine bond, relevant for predicting radical initiation. |

Note: The values in this table are illustrative and would be determined through specific DFT calculations (e.g., using a functional like B3LYP with a basis set such as 6-31G(d)).

The reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region of the molecule most likely to donate electrons in a reaction (nucleophilic character), while the LUMO indicates the region most likely to accept electrons (electrophilic character). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally suggests higher reactivity. researchgate.net

For this compound, a molecular orbital analysis would likely reveal the following:

HOMO: The HOMO is expected to be localized primarily on the brominated benzene (B151609) ring and the oxygen atom of the ether, due to the presence of lone pairs and the π-electron system. This suggests that these are the most nucleophilic sites, susceptible to attack by electrophiles.

LUMO: The LUMO is anticipated to have significant contributions from the antibonding orbitals of the C-Br bond and the benzylic C-O bond. This indicates that these are the most electrophilic sites, prone to attack by nucleophiles or involvement in radical processes.

The interaction of these frontier orbitals dictates the course of many chemical reactions. For instance, in a potential reaction with an electrophile, the electrophile would preferentially interact with the regions of high HOMO density. wuxibiology.com

Table 2: Predicted Frontier Molecular Orbital Properties of this compound

| Property | Predicted Value (Illustrative) | Implication for Reactivity |

|---|---|---|

| HOMO Energy | -6.5 eV | The molecule can act as an electron donor in reactions. |

| LUMO Energy | -0.8 eV | The molecule can act as an electron acceptor. |

Note: These values are illustrative and would be calculated using methods like DFT.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions. For this compound, a particularly interesting potential reaction is an intramolecular radical cyclization. This type of reaction is plausible due to the presence of a bromine atom, which can be abstracted to form a benzylic radical, and a nearby double bond that can participate in a cyclization reaction.

A computational study of this mechanism would involve:

Modeling the initiation step: This would involve calculating the energy required for the homolytic cleavage of the C-Br bond to form a benzyl (B1604629) radical.

Locating the transition state for cyclization: The benzyl radical could then attack the double bond of the butene chain. DFT calculations can be used to find the geometry and energy of the transition state for this cyclization. This would likely involve a 5-exo-trig or 6-endo-trig cyclization pathway. Computational studies on similar radical cyclizations have shown that the stereochemical outcome can be predicted by analyzing the transition state energies. researchgate.net

Characterizing the intermediate: The cyclization would result in a cyclic radical intermediate. Its structure and stability would be determined computationally.

Modeling the termination step: The reaction would conclude with the quenching of the radical intermediate, for example, by abstracting a hydrogen atom from a solvent molecule.

Conformational Analysis and Stereochemical Predictions

The relative energies of different conformers are determined by a combination of factors, including torsional strain, steric hindrance, and intramolecular interactions. For the butene chain, gauche and anti conformations around the C-C single bonds will have different energies. researchgate.net The orientation of the butenyl group relative to the bromobenzyl moiety will also be critical.

The stereochemical outcome of reactions, such as the radical cyclization mentioned above, is often dictated by the preferred conformation of the starting material. For example, the transition state for cyclization will be more easily accessed from a conformer where the benzyl radical and the double bond are in close proximity. By analyzing the populations of different ground-state conformers and the energies of the corresponding transition states, computational models can predict which stereoisomeric product is likely to be favored.

Prediction and Validation of Spectroscopic Data (e.g., NMR Chemical Shifts)

Computational chemistry can be used to predict various spectroscopic properties, which can then be compared with experimental data to confirm the structure of a compound. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation, and DFT calculations can provide accurate predictions of NMR chemical shifts (¹H and ¹³C) and coupling constants. nih.gov

The prediction of NMR spectra involves calculating the magnetic shielding tensors for each nucleus in the molecule. nih.gov These shielding tensors are then converted into chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions has been shown to improve when conformational averaging is taken into account, especially for flexible molecules. researchgate.net

For this compound, a computational prediction of its ¹H and ¹³C NMR spectra would be invaluable. It would provide a theoretical benchmark that could be used to confirm the identity of the compound if it were to be synthesized. Discrepancies between the predicted and experimental spectra could indicate an incorrect structural assignment or the presence of unexpected conformational effects.

Table 3: Illustrative Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.2-7.6 | m |

| Benzylic-CH₂ | 4.6 | s |

| O-CH₂ | 3.5 | t |

| Allylic-CH₂ | 2.4 | q |

| Vinylic-H (internal) | 5.8 | m |

Note: These are illustrative values. Actual predictions would be generated from DFT calculations, often using the GIAO (Gauge-Including Atomic Orbital) method. researchgate.net

Synthetic Applications and Derivatization Strategies for 2 Bromobenzyl 3 Butene Ether

Role as a Versatile Building Block in Complex Molecule Synthesis

The structural features of 2-Bromobenzyl-(3-butene)ether—a homoallylic ether tethered to an aryl bromide—position it as a versatile building block for the synthesis of complex molecules. Homoallylic ethers are valuable intermediates in organic synthesis, often participating in reactions that form new carbon-carbon and carbon-oxygen bonds. nih.govorganic-chemistry.org The presence of the 2-bromobenzyl group introduces a handle for a wide array of transition-metal-catalyzed cross-coupling reactions, significantly expanding its synthetic potential.

The ether linkage provides stability under various reaction conditions, while the terminal alkene and the aryl bromide offer orthogonal sites for sequential functionalization. For instance, the alkene can undergo reactions such as epoxidation, dihydroxylation, or metathesis, while the aryl bromide can be transformed through Suzuki, Heck, Sonogashira, or Buchwald-Hartwig couplings. This dual reactivity allows for a modular approach to building complex scaffolds, where different fragments can be introduced systematically.

In the context of natural product synthesis, molecules with similar functionalities are employed to construct key structural motifs. nih.govbohrium.com For example, the synthesis of various bioactive compounds relies on the strategic installation of ether linkages and subsequent elaboration of appended reactive groups. researchgate.netresearchgate.net The 2-bromobenzyl component is particularly useful, as it can be converted into other functional groups or used to form new rings, mimicking the core structures of many natural products. nih.gov

Precursor for Targeted Cyclization Reactions (e.g., via RCM to form cyclic ethers or fused ring systems)

One of the most powerful applications of this compound is its use as a precursor in cyclization reactions to form cyclic ethers and fused ring systems. nih.govrsc.orgchemrxiv.orgrsc.orgnih.gov Two primary strategies can be envisioned for this substrate: ring-closing metathesis (RCM) and intramolecular Heck reactions.

Ring-Closing Metathesis (RCM):

To utilize RCM, the 2-bromobenzyl group would first need to be functionalized with another terminal alkene. This can be achieved via a cross-coupling reaction, for example, a Suzuki coupling with an alkenylboronic ester or a Stille coupling with an alkenylstannane. The resulting diene could then undergo RCM to form a macrocyclic ether. RCM is a robust and widely used method for the synthesis of rings of various sizes, from 5-membered to 30-membered or larger. organic-chemistry.orgsigmaaldrich.com The reaction is catalyzed by ruthenium-based complexes, such as Grubbs or Hoveyda-Grubbs catalysts, which are known for their high functional group tolerance. nih.govdrughunter.com This approach would allow for the synthesis of complex macrocyclic structures containing a benzene (B151609) ring fused to a large ether ring.

| Reaction Type | Description | Potential Product | Catalyst Example |

| Ring-Closing Metathesis (RCM) | Intramolecular reaction of a diene to form a cyclic alkene. organic-chemistry.org | Macrocyclic ether | Grubbs Catalyst |

| Intramolecular Heck Reaction | Palladium-catalyzed coupling of an aryl halide with an alkene in the same molecule. wikipedia.orgorganicreactions.org | Dihydrobenzofuran derivative | Pd(OAc)₂ |

Intramolecular Heck Reaction:

The intramolecular Heck reaction provides a direct pathway to cyclization without prior modification of the bromine atom. wikipedia.orgorganicreactions.orgchim.itprinceton.edu In this palladium-catalyzed process, the aryl bromide couples with the terminal alkene of the butenyl ether chain. researchgate.net This reaction is a powerful tool for constructing carbocyclic and heterocyclic rings. organicreactions.orgchim.it For this compound, this cyclization would likely proceed via a 6-exo-trig pathway to form a six-membered ring, resulting in a substituted chromane (B1220400) derivative. The regioselectivity of the double bond in the final product can often be controlled by the reaction conditions. This strategy is highly efficient for creating fused heterocyclic systems that are common in biologically active molecules. chim.itresearchgate.net

Intermediate in the Synthesis of Functionally Diverse Organic Scaffolds and Natural Product Analogues

The capacity to undergo a variety of chemical transformations makes this compound an ideal intermediate for generating diverse molecular scaffolds and analogues of natural products. researchgate.netnih.gov The term "scaffold" refers to the core structure of a molecule, which can be decorated with different functional groups to create a library of related compounds.

By using the alkene and the aryl bromide as points for diversification, a multitude of structures can be accessed from this single intermediate. For example, the alkene can be converted to an aldehyde via ozonolysis, which can then participate in aldol (B89426) reactions, Wittig reactions, or reductive aminations. This allows for the extension of the carbon chain and the introduction of new functionalities.

Simultaneously, the aryl bromide can be used in various cross-coupling reactions to introduce different aryl, alkyl, or alkynyl groups. nih.govnih.govyoutube.com This dual functionalization strategy is a cornerstone of modern medicinal chemistry and drug discovery, as it allows for the rapid exploration of chemical space around a core scaffold. The synthesis of natural product analogues often involves modifying the structure of a known bioactive compound to improve its properties or to understand its mechanism of action. researchgate.net this compound can serve as a key fragment in the synthesis of such analogues, particularly for natural products containing substituted benzyl (B1604629) ether or chromane moieties.

Strategic Derivatization via Bromine Functionalization for Diverse Compound Libraries

The bromine atom on the benzyl ring is a key feature for strategic derivatization, enabling the creation of large and diverse compound libraries. Aryl bromides are among the most common and versatile handles for transition-metal-catalyzed cross-coupling reactions. nih.govchemrxiv.orgprinceton.edu This allows for the systematic modification of the aromatic core of the molecule.

Below is a table summarizing some of the key cross-coupling reactions that can be performed on the 2-bromobenzyl group:

| Reaction | Coupling Partner | Product Type | Typical Catalyst |

| Suzuki Coupling | Organoboron reagent (e.g., boronic acid) | Biaryl compound | Palladium complex (e.g., Pd(PPh₃)₄) |

| Heck Coupling | Alkene | Substituted alkene | Palladium complex (e.g., Pd(OAc)₂) |

| Sonogashira Coupling | Terminal alkyne | Aryl-alkyne | Palladium/Copper complex |

| Buchwald-Hartwig Amination | Amine | Aryl amine | Palladium complex with specialized ligands |

| Stille Coupling | Organostannane reagent | Biaryl, vinyl-aryl, etc. | Palladium complex |

Each of these reactions can be used to introduce a wide variety of substituents, including different aromatic and heterocyclic rings, alkyl chains, alkynes, and amines. This versatility is highly valuable in the context of creating compound libraries for high-throughput screening in drug discovery or for developing new materials with specific properties. The ability to perform these reactions chemoselectively in the presence of the butenyl ether group further enhances the utility of this compound as a platform for library synthesis.

Design and Synthesis of Advanced Organic Materials

The structural motifs accessible from this compound also have potential applications in the field of materials science. jhu.edu Organic materials with tailored electronic and photophysical properties are of great interest for applications in areas such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

The biaryl and oligo-aryl structures that can be synthesized via Suzuki and other cross-coupling reactions from the 2-bromobenzyl moiety are common components of conjugated polymers and organic semiconductors. By carefully choosing the coupling partners, it is possible to tune the electronic properties, such as the HOMO/LUMO energy levels and the band gap, of the resulting materials.

Furthermore, the butenyl ether group can be used to introduce polymerizable functionalities. For example, the terminal alkene can participate in polymerization reactions. Alternatively, the alkene can be modified to introduce other polymerizable groups. This could allow for the synthesis of polymers with pendant aromatic units derived from the 2-bromobenzyl core, leading to materials with interesting thermal, mechanical, or optical properties. The ability to create well-defined, functionalized aromatic building blocks is crucial for the rational design and synthesis of advanced organic materials. jhu.edu

Emerging Trends and Future Research Directions

Development of More Sustainable and Green Synthetic Routes for 2-Bromobenzyl-(3-butene)ether

The classical synthesis of this compound, like many ethers, often relies on the Williamson ether synthesis. organicchemistrytutor.com This method typically involves the reaction of an alkoxide with an alkyl halide, which can generate stoichiometric amounts of salt waste and may use hazardous solvents. organicchemistrytutor.comprepchem.com Future research is increasingly directed towards greener alternatives that minimize environmental impact.

Key areas of development include:

Catalytic Approaches: Moving from stoichiometric to catalytic methods can significantly reduce waste. Phase-transfer catalysis, for instance, can enable the use of greener solvents like water and reduce the amount of base required.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a core principle of green chemistry. This could involve exploring addition reactions to 2-bromobenzyl alcohol or direct C-H activation/functionalization pathways.

Renewable Feedstocks: While the aromatic part of the molecule is derived from petroleum feedstocks, the butenyl portion could potentially be sourced from biorenewable resources. Research into the conversion of biomass-derived furans or other platform molecules into butene-containing synthons is a long-term goal.

Alternative Energy Sources: The use of microwave irradiation or sonication can often accelerate reaction times, reduce energy consumption, and in some cases, improve yields and selectivity compared to conventional heating.

A comparative table of traditional versus potential green synthetic parameters is presented below:

| Feature | Traditional Williamson Synthesis | Potential Green Synthesis |

| Solvent | Often acetone, THF, DMF | Water, ethanol, or solvent-free |

| Base | Stoichiometric NaH, K2CO3 | Catalytic amount of base |

| Byproduct | Stoichiometric salt waste | Minimal or recyclable byproducts |

| Energy | Conventional heating | Microwave, ultrasound |

Chemo- and Regioselective Transformations of Polyfunctionalized Ethers

This compound is a polyfunctionalized molecule, containing an ether linkage, an aromatic ring with a bromine substituent, and a terminal alkene. This complexity offers the opportunity for highly selective chemical transformations, which is a significant area of ongoing research.

Future research will likely focus on:

Selective Alkene Functionalization: Developing methods to selectively functionalize the double bond while leaving the bromobenzyl group and ether linkage intact. This could include selective epoxidation, dihydroxylation, or hydroboration-oxidation.

Selective Aromatic Cross-Coupling: The bromo-substituent is a prime handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, or Sonogashira couplings. researchgate.net The challenge lies in performing these reactions without inducing cleavage of the ether or reaction at the butenyl group.

Orthogonal Reactivity: Designing reaction sequences where each functional group can be addressed independently. For example, protecting the alkene, performing a cross-coupling on the aromatic ring, and then deprotecting and reacting the alkene.

Exploitation of Novel Catalytic Systems for Enhanced Ether Activation and Bond Cleavage

While the ether linkage is generally stable, its selective activation and cleavage are crucial for certain synthetic applications. Current methods often require harsh acidic conditions. libretexts.org

Emerging trends in this area involve:

Photoredox Catalysis: Visible-light-mediated photoredox catalysis offers a mild approach to activate and cleave C-O bonds. This could enable novel transformations of this compound under neutral conditions.

Transition Metal Catalysis: Developing new transition metal catalysts (e.g., based on nickel, copper, or iron) that can selectively cleave the benzylic C-O bond, potentially leading to the formation of valuable carbocyclic or heterocyclic products through intramolecular reactions.

Enzymatic Catalysis: Biocatalysis using etherases or other engineered enzymes could provide unparalleled selectivity for ether cleavage under mild, environmentally benign conditions.

Integration of Advanced Characterization Techniques for In-Situ Reaction Monitoring

Understanding reaction mechanisms and kinetics is fundamental to optimizing synthetic protocols. The integration of advanced analytical techniques for real-time monitoring of reactions involving this compound is a promising research avenue.

Key techniques include:

In-situ NMR and IR Spectroscopy: These methods allow for the direct observation of reactants, intermediates, and products as the reaction progresses, providing valuable mechanistic insights.

Mass Spectrometry-Based Techniques: Real-time monitoring of reaction mixtures using techniques like ReactIR or in-situ mass spectrometry can help identify transient intermediates and byproducts.

Electron Paramagnetic Resonance (EPR) Spectroscopy: For reactions involving radical intermediates, such as the reductive intramolecular cyclisation of allyl 2-bromobenzyl ether, in-situ EPR can be used to detect and characterize these transient species. researchgate.net

Synergistic Experimental and Computational Approaches in Mechanistic Organic Chemistry